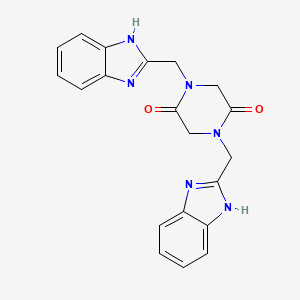![molecular formula C15H9F4N3S B14228402 2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]- CAS No. 499984-43-9](/img/structure/B14228402.png)
2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound characterized by the presence of a thiazole ring, a pyridine ring, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluoro and Pyridinyl Groups: The fluoro and pyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated and pyridinyl precursors.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling, using a trifluoromethylphenyl boronic acid or halide and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, organolithium compounds, and Grignard reagents are commonly employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
科学研究应用
2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]- involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The pyridine and thiazole rings contribute to binding affinity and specificity through hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
2-Thiazolamine, 4-[3-(4-pyridinyl)phenyl]-: This compound shares the thiazole and pyridine rings but lacks the fluoro and trifluoromethyl groups.
2-Thiazolamine, 5-[3-fluoro-4-(phenylmethoxy)phenyl]-: Similar in structure but with a phenylmethoxy group instead of the pyridinyl group.
Uniqueness
The presence of both the fluoro and trifluoromethyl groups in 2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]- imparts unique chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity. These features distinguish it from other similar compounds and make it a valuable candidate for various applications in scientific research and industry.
属性
CAS 编号 |
499984-43-9 |
|---|---|
分子式 |
C15H9F4N3S |
分子量 |
339.3 g/mol |
IUPAC 名称 |
5-fluoro-4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9F4N3S/c16-13-12(9-3-2-6-20-8-9)22-14(23-13)21-11-5-1-4-10(7-11)15(17,18)19/h1-8H,(H,21,22) |
InChI 键 |
NDUJDTZQPMNLOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC2=NC(=C(S2)F)C3=CN=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


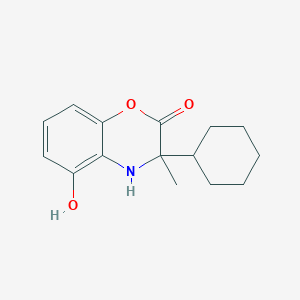
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)

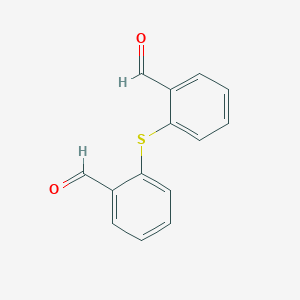
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
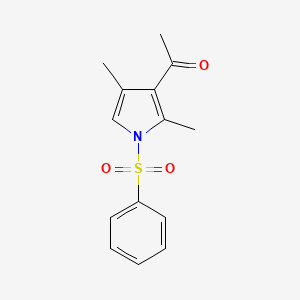
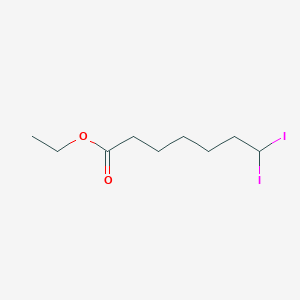



![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
